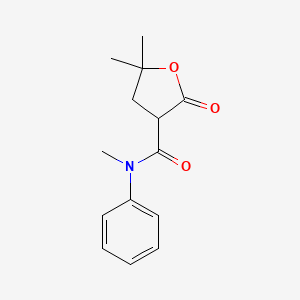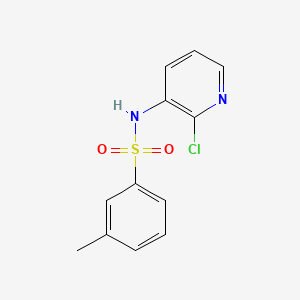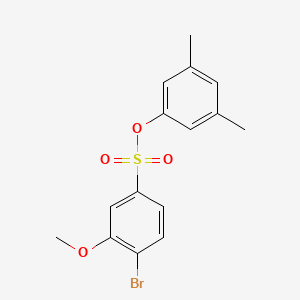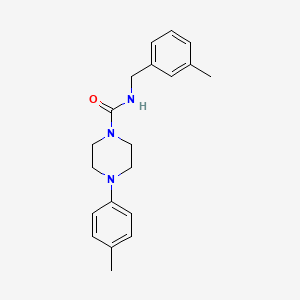![molecular formula C13H14Cl2N4 B13373647 5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine](/img/structure/B13373647.png)
5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with an amino group and a dichlorophenyl ethylamine moiety, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution with Amino Group: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine derivative.
Attachment of the Dichlorophenyl Ethylamine Moiety: This step involves the alkylation of the pyrimidine ring with 2-(2,4-dichlorophenyl)ethylamine under basic conditions, typically using a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can target the pyrimidine ring or the dichlorophenyl moiety, leading to partially or fully reduced derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the amino and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Oxides, hydroxylamines, and nitroso derivatives.
Reduction Products: Reduced pyrimidine rings and dichlorophenyl derivatives.
Substitution Products: Alkylated, acylated, and sulfonated derivatives.
科学的研究の応用
N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
- N-[(2-amino-4-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine
- N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dichlorophenyl)ethyl]amine
- N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-difluorophenyl)ethyl]amine
Uniqueness
N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the dichlorophenyl group enhances its lipophilicity and potential for membrane permeability, while the pyrimidine ring provides a versatile scaffold for further functionalization.
特性
分子式 |
C13H14Cl2N4 |
|---|---|
分子量 |
297.18 g/mol |
IUPAC名 |
5-[[2-(2,4-dichlorophenyl)ethylamino]methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C13H14Cl2N4/c14-11-2-1-10(12(15)5-11)3-4-17-6-9-7-18-13(16)19-8-9/h1-2,5,7-8,17H,3-4,6H2,(H2,16,18,19) |
InChIキー |
MYYSYLDEMXZYCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CCNCC2=CN=C(N=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13373578.png)
![N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13373583.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373588.png)
![3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373593.png)

![3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B13373608.png)

![N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13373622.png)

![3-[(1,3-Benzodioxol-5-ylamino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B13373639.png)
![2-{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13373651.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B13373656.png)
![methyl 2-{5-[2-(methylamino)-2-adamantyl]-1H-tetraazol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13373669.png)
